A Comprehensive Technical Guide to the Chemical Properties of 1,1'-Oxybis-2-propanol Dibenzoate
A Comprehensive Technical Guide to the Chemical Properties of 1,1'-Oxybis-2-propanol Dibenzoate
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This document provides a detailed exploration of the chemical and physical properties of 1,1'-Oxybis-2-propanol dibenzoate, a compound of significant industrial relevance. Beyond a simple recitation of data, this guide delves into the causality behind its characteristics and applications, offering field-proven insights into its synthesis and analytical characterization.
Executive Summary
1,1'-Oxybis-2-propanol dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer. Its chemical structure, featuring a flexible ether linkage and two bulky benzoate groups, imparts a unique combination of properties including excellent compatibility with a wide range of polar polymers, low volatility, and high plasticizing efficiency. These attributes have led to its widespread adoption in adhesives, sealants, coatings, and vinyl plastisols.[1][2] This guide will provide a robust framework for understanding and utilizing this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,1'-Oxybis-2-propanol dibenzoate is fundamental to its effective application in various formulations. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂O₅ | [][4][5] |
| Molecular Weight | 342.39 g/mol | [4][6] |
| CAS Number | 27138-31-4 | [7] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [7] |
| Boiling Point | 232 °C at 5 mmHg | [8] |
| Melting Point | -30 °C | [9] |
| Density | 1.12 g/mL at 25 °C | [8] |
| Solubility | Insoluble in water; soluble in aliphatic and aromatic hydrocarbons, alcohols, ketones, and esters. | |
| Vapor Pressure | <0.01 mmHg at 20 °C | [7] |
| Refractive Index | n20/D 1.528 | [8] |
Synthesis and Mechanistic Considerations
The industrial synthesis of 1,1'-Oxybis-2-propanol dibenzoate is primarily achieved through the esterification of dipropylene glycol with benzoic acid.[7] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Caption: Esterification workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a self-validating system for the synthesis of high-purity 1,1'-Oxybis-2-propanol dibenzoate.
-
Reactor Assembly: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermocouple for temperature monitoring.
-
Reagent Charging: The flask is charged with dipropylene glycol (1.0 mol, 134.17 g), benzoic acid (2.2 mol, 268.66 g), and p-toluenesulfonic acid monohydrate (0.02 mol, 3.81 g) as the catalyst. Toluene (150 mL) is added as an azeotropic solvent.
-
Esterification: The mixture is heated to reflux (approximately 115-125°C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is deemed complete upon collection of the theoretical amount of water (2.0 mol, 36 mL).
-
Neutralization and Washing: The reaction mixture is cooled to below 80°C and washed with a 10% sodium carbonate solution until the aqueous layer is basic, followed by two washes with saturated sodium chloride solution.
-
Solvent Removal and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed via rotary evaporation. The crude product is then purified by vacuum distillation (5 mmHg, 232 °C) to yield the final product.[8]
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Caption: A comprehensive analytical workflow for the characterization of 1,1'-Oxybis-2-propanol dibenzoate.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) linkages.
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
HPLC with UV and Charged Aerosol Detection (CAD): A powerful technique for assessing the purity of the non-volatile compound.[10]
-
Gas Chromatography (GC): Useful for detecting the presence of any volatile impurities or residual solvents.[11]
Applications in Scientific Research and Development
The primary utility of 1,1'-Oxybis-2-propanol dibenzoate stems from its role as a non-phthalate plasticizer. Its high solvating power makes it particularly effective in a variety of polymer matrices.
-
Polymer Science: It is an excellent plasticizer for polyvinyl chloride (PVC), enhancing its flexibility and durability.[7] It is also compatible with polyvinyl acetate (PVA), polyurethanes, and acrylics.
-
Adhesive and Sealant Formulations: It is used to modify the rheological properties and improve the adhesion of water-based adhesives and sealants.[1]
-
Coatings: In coatings, it acts as a coalescing agent, facilitating film formation and improving the flexibility and durability of the coating.
-
Personal Care and Cosmetics: Due to its low toxicity and emollient properties, it finds use in some cosmetic formulations as a skin conditioning agent.[2][12]
Safety and Handling
1,1'-Oxybis-2-propanol dibenzoate is considered to have low toxicity.[7] However, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of mists and prolonged or repeated skin contact.[13] Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place. It is stable under normal conditions and not prone to polymerization.[9]
-
Environmental: It is harmful to aquatic life with long-lasting effects.[14][15] Avoid release to the environment.[1][15]
Conclusion
1,1'-Oxybis-2-propanol dibenzoate is a well-characterized compound with a favorable combination of chemical and physical properties that make it a versatile and effective non-phthalate plasticizer. Its synthesis is straightforward, and its purity can be readily assessed using standard analytical techniques. A thorough understanding of its properties, as detailed in this guide, is essential for its successful application in research and development.
References
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,1'-OXYBIS-2-PROPANOL DIBENZOATE. Retrieved from [Link]
-
G.J. Chemical Company, Inc. (n.d.). SAFETY DATA SHEET: Dipropylene Glycol (all Grades). Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Oxybis-1-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dipropylene glycol dibenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Di(propylene glycol) dibenzoate. Retrieved from [Link]
-
Fraunhofer-Publica. (n.d.). MIGRESIVES. Retrieved from [Link]
-
Restek. (n.d.). 1,1'-Oxybis-2-propanol. EZGC Method Translator. Retrieved from [Link]
Sources
- 1. adakem.com [adakem.com]
- 2. Dipropylene Glycol Dibenzoate - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,2'-Oxybis-1-propanol dibenzoate | C20H22O5 | CID 33713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Di(propylene glycol) dibenzoate | SIELC Technologies [sielc.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 11. glsciences.com [glsciences.com]
- 12. dipropylene glycol dibenzoate, 27138-31-4 [thegoodscentscompany.com]
- 13. gjchemical.com [gjchemical.com]
- 14. 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
